REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[Cl:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([C:7]([OH:8])=[O:9])[nH:6]1.[OH2:17].[OH:13][CH2:14][CH2:15][OH:16]>>[Cl:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][cH:5][nH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc([N+](=O)[O-])c(Cl)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc[nH]c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |